![molecular formula NaHO3S<br>NaHSO3<br>C14H17NO4S B1675200 Leucoson CAS No. 1950-36-3](/img/structure/B1675200.png)
Leucoson
Overview
Description
Leucoson is a potent anti-inflammatory compound widely used in the drug development of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease . It is also known as 2-(2-Phenylethylacetate)-4-carboxylthiazolidine .
Molecular Structure Analysis
Leucoson has the molecular formula C14H17NO4S and a molecular weight of 295.36 . The IUPAC name for Leucoson is 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis
Leucoson is a white crystalline powder . It has a molecular weight of 295.35 and its formula is C14H17NO4S . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Vaccine Against Feline Leukaemia
Leucogen is a highly purified vaccine against feline leukaemia produced by genetic engineering . It is used for the active immunisation of cats from eight weeks of age against feline leukaemia for the prevention of persistent viraemia and clinical signs of the related disease .
Genetic Engineering
The sequence of the envelope protein of FeLV was introduced via a plasmid in an appropriate Escherichia coli . This process is a part of the genetic engineering applications of Leucogen.
Protein Expression
FeLV envelope p45 protein is initially expressed in large quantities in inclusion bodies . These bodies are extracted and thoroughly purified. This shows the role of Leucogen in protein expression.
Recombinant DNA Technology
Leucogen contains a valence against feline leukemia virus developed by means of recombinant DNA technology . This highlights its application in the field of recombinant DNA technology.
l-Leucine Production
The production of l-leucine was improved by the disruption of ltbR encoding transcriptional regulator and overexpression of the key genes (leuAilvBNCE) of the l-leucine biosynthesis pathway in Corynebacterium glutamicum XQ-9 . This indicates the role of Leucogen in enhancing l-leucine production.
Redox Flux Improvement
In Corynebacterium glutamicum, the redox flux was improved for enhanced l-leucine production . This demonstrates the application of Leucogen in altering the redox flux for improved production of l-leucine.
Future Directions
properties
IUPAC Name |
2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBMTQVSHNQIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941264 | |
Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucogen | |
CAS RN |
1950-36-3 | |
Record name | Leyk | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1950-36-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCOGEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZB58O726V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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